molecular formula C11H17NO4 B2608686 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 313996-58-6

3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2608686
CAS No.: 313996-58-6
M. Wt: 227.26
InChI Key: YGUJQBVBGCZLPJ-UHFFFAOYSA-N
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Description

3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4 This compound features a cyclobutane ring substituted with a carboxylic acid group, a methylene group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or using a photochemical reactor.

    Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene-substituted cyclobutane.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring using carbon dioxide in the presence of a base.

    Protection of the Amino Group: The tert-butyl carbamate group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors for the cycloaddition and Wittig reactions to increase efficiency and yield. The use of automated systems for the protection and deprotection steps would also be common to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted carbamates or amides.

Scientific Research Applications

3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release an active drug.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the tert-butyl carbamate group is cleaved enzymatically to release the active drug. The cyclobutane ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the methylene and tert-butyl carbamate groups, making it less versatile in synthetic applications.

    3-Methylcyclobutane-1-carboxylic acid: Similar structure but without the tert-butyl carbamate group, leading to different reactivity and applications.

    N-Boc-cyclobutane-1-carboxylic acid:

Uniqueness

3-Methylidene-1-[(2-m

Properties

IUPAC Name

3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJQBVBGCZLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=C)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313996-58-6
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-methylidenecyclobutane-1-carboxylic acid
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